2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenethyl)acetamide
Description
2-((4-Chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenethyl)acetamide is a synthetic compound featuring a 4-chlorobenzo[d]thiazole core linked via a methylamino-acetamide bridge to a 4-sulfamoylphenethyl group. This structure combines a halogenated heterocycle (imparting metabolic stability) with a sulfonamide moiety (often associated with enzyme inhibition).
Properties
IUPAC Name |
2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O3S2/c1-23(18-22-17-14(19)3-2-4-15(17)27-18)11-16(24)21-10-9-12-5-7-13(8-6-12)28(20,25)26/h2-8H,9-11H2,1H3,(H,21,24)(H2,20,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLFGXJGGHHDDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N)C2=NC3=C(S2)C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenethyl)acetamide is a synthetic derivative belonging to the class of benzothiazole compounds. Its unique structure incorporates multiple functional groups, which suggests potential interactions with various biological targets. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 439.0 g/mol. The presence of a chlorobenzo[d]thiazole moiety enhances its reactivity and interaction with biological systems. The structural components are associated with diverse pharmacological effects, including antimicrobial and anticancer activities.
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar thiazole or thiophene groups have shown efficacy against various bacterial and fungal strains. The antimicrobial activity is often attributed to the ability of these compounds to disrupt microbial cell membranes or interfere with essential metabolic pathways.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. A comprehensive review found that benzothiazole compounds can inhibit the proliferation of cancer cells across various types, including breast, lung, and colon cancers. For example:
- Case Study 1 : A study evaluated several benzothiazole derivatives for their cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Compounds demonstrated GI50 values ranging from 0.4 µM to 0.57 µM, indicating strong inhibitory effects on cell growth .
- Case Study 2 : Another research focused on a series of benzothiazole derivatives that exhibited apoptosis-inducing capabilities in cancer cells. The lead compound significantly reduced cell viability at concentrations as low as 1 µM, demonstrating its potential as an anticancer agent .
Antioxidant Activity
Benzothiazole derivatives have also been investigated for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, contributing to their therapeutic potential in various diseases linked to oxidative damage.
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues and Their Properties
Key structural analogs include derivatives with variations in the benzothiazole substituents, acetamide linkages, and terminal functional groups. Representative compounds from the evidence are compared below:
Table 1. Physical and Spectral Properties of Selected Analogues
Key Observations :
- Chloro-substituted benzothiazoles (e.g., GB1, 4b) exhibit high melting points (>240°C) due to strong intermolecular interactions (π-π stacking, halogen bonding) .
- Sulfonamide-terminated analogs (e.g., ) show enzyme inhibitory activity (e.g., hCA I/II), suggesting the target compound may target similar pathways .
- Fluorinated derivatives () demonstrate reduced molecular weights and altered solubility profiles compared to sulfonamide analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
